molecular formula C23H24N4O4S B14933015 N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B14933015
M. Wt: 452.5 g/mol
InChI Key: MGFOJAJGJLGQDS-UHFFFAOYSA-N
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Description

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide is a complex organic compound that features a quinazolinone moiety linked to an indole structure via a sulfanyl-ethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps:

    Formation of the Quinazolinone Moiety: This can be achieved by reacting 6,7-dimethoxy-2-aminobenzamide with appropriate reagents to form the quinazolinone ring.

    Sulfanyl-Ethyl Bridge Formation: The quinazolinone derivative is then reacted with a sulfanyl-ethyl compound under suitable conditions to introduce the sulfanyl-ethyl bridge.

    Indole Carboxamide Formation: Finally, the intermediate is coupled with 1-methyl-1H-indole-6-carboxylic acid to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazolinone moiety can be reduced under specific conditions.

    Substitution: The methoxy groups on the quinazolinone can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The indole structure may also contribute to binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1H-indole-6-carboxamide
  • N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-5-carboxamide

Uniqueness

N-(2-{[(6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)-1-methyl-1H-indole-6-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both quinazolinone and indole moieties linked by a sulfanyl-ethyl bridge provides a distinct chemical and biological profile, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H24N4O4S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]ethyl]-1-methylindole-6-carboxamide

InChI

InChI=1S/C23H24N4O4S/c1-27-8-6-14-4-5-15(10-18(14)27)22(28)24-7-9-32-13-21-25-17-12-20(31-3)19(30-2)11-16(17)23(29)26-21/h4-6,8,10-12H,7,9,13H2,1-3H3,(H,24,28)(H,25,26,29)

InChI Key

MGFOJAJGJLGQDS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)NCCSCC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC

Origin of Product

United States

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